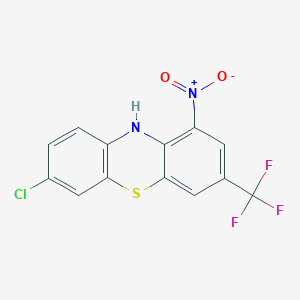
7-Chloro-1-nitro-3-(trifluoromethyl)-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-nitro-3-(trifluoromethyl)-10H-phenothiazine: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to the phenothiazine core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-nitro-3-(trifluoromethyl)-10H-phenothiazine typically involves multiple steps, starting from readily available precursors. One common method includes the nitration of 7-chloro-3-(trifluoromethyl)-10H-phenothiazine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different chemical and biological properties.
Substitution: The chloro and nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Oxidized phenothiazine derivatives.
Reduction: Amino derivatives of phenothiazine.
Substitution: Substituted phenothiazine compounds with varied functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Chloro-1-nitro-3-(trifluoromethyl)-10H-phenothiazine is used as a precursor in the synthesis of more complex phenothiazine derivatives. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Phenothiazine derivatives, including this compound, are explored for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the creation of materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Chloro-1-nitro-3-(trifluoromethyl)-10H-phenothiazine involves its interaction with molecular targets, such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating its activity. The compound may inhibit specific enzymes or bind to receptors, leading to various biological effects. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
7-Chloro-3-(trifluoromethyl)-10H-phenothiazine: Lacks the nitro group, which may result in different chemical and biological properties.
1-Nitro-3-(trifluoromethyl)-10H-phenothiazine:
7-Chloro-1-nitro-10H-phenothiazine: Lacks the trifluoromethyl group, which may influence its overall activity.
Uniqueness: 7-Chloro-1-nitro-3-(trifluoromethyl)-10H-phenothiazine is unique due to the presence of all three functional groups (chloro, nitro, and trifluoromethyl) on the phenothiazine core. This combination of groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
526211-30-3 |
|---|---|
Molekularformel |
C13H6ClF3N2O2S |
Molekulargewicht |
346.71 g/mol |
IUPAC-Name |
7-chloro-1-nitro-3-(trifluoromethyl)-10H-phenothiazine |
InChI |
InChI=1S/C13H6ClF3N2O2S/c14-7-1-2-8-10(5-7)22-11-4-6(13(15,16)17)3-9(19(20)21)12(11)18-8/h1-5,18H |
InChI-Schlüssel |
VJSMJPVKLITADH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)SC3=CC(=CC(=C3N2)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
![(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium](/img/structure/B14227341.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)
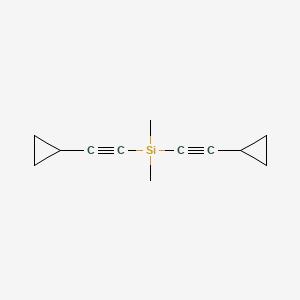
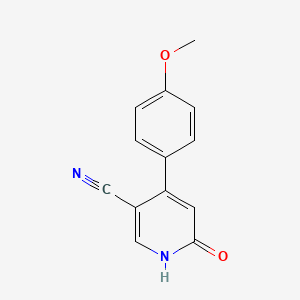
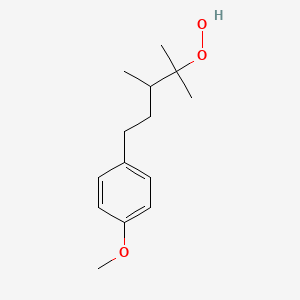
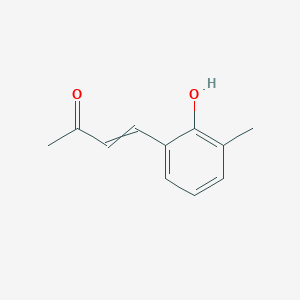
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
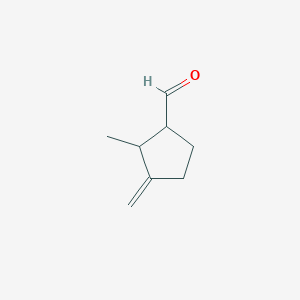
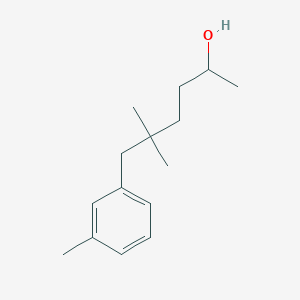

![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)
